

commercial availability of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-3-methylazetidine hydrochloride

Cat. No.: B1377165

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability and Application of **3-Fluoro-3-methylazetidine Hydrochloride**

This guide provides an in-depth technical overview of **3-Fluoro-3-methylazetidine hydrochloride**, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, applications in drug discovery, and essential handling protocols, grounding the discussion in established scientific principles and commercially available data.

Introduction: The Strategic Value of Fluorinated Azetidines

Small, strained ring systems containing heteroatoms are privileged scaffolds in modern drug discovery. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, offers a unique three-dimensional geometry that can improve key drug-like properties compared to more common ring systems like piperidine or pyrrolidine. The introduction of fluorine, particularly at a stereogenic center, further enhances the molecule's utility by modulating basicity (pK_a), improving metabolic stability, and introducing a handle for specific molecular interactions.

3-Fluoro-3-methylazetidine hydrochloride has emerged as a valuable intermediate, combining the conformational constraints of the azetidine ring with the potent electronic effects

of a geminal fluoro-methyl group. This unique combination makes it a sought-after component in the synthesis of novel therapeutic agents. As such, understanding its commercial landscape is critical for seamless research and development operations.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and research.

Caption: Chemical structure of **3-Fluoro-3-methylazetidine Hydrochloride**.

Table 1: Core Chemical Identifiers and Properties

Property	Value	Source
CAS Number	1427379-42-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₄ H ₈ FN·HCl	[4]
Molecular Weight	125.57 g/mol	[4]
MDL Number	MFCD21605303	[3] [4]
Synonyms	3-fluoro-3-methylazetidine hydrochloride	[1]
Appearance	Typically a solid powder	[6]

Commercial Availability and Sourcing

3-Fluoro-3-methylazetidine hydrochloride is readily available from a range of chemical suppliers specializing in building blocks for research and development. Availability spans from small, discovery-scale quantities to larger, semi-bulk amounts, reflecting its utility in both initial screening and lead optimization campaigns.

Table 2: Summary of Commercial Suppliers

Supplier	Available Quantities	Purity	Notes
ChemUniverse	250mg, 1g, 5g, Bulk	97%	Lead time of 6-8 days for listed quantities. [4]
Nanjing Bike Biotechnology	50g, 250g, 10kg	98%	Offers significant bulk quantities. [2]
BLD Pharm	Varies (Inquire)	N/A	Lists the free base (CAS 1375472-05-1) and related structures. [7] [8] [9]
ChemShuttle	Inquire	N/A	Marketed as a crucial key intermediate.
Zenlyms Tech	5g	>98%	Available for online purchase. [10]
ChemicalBook	Varies (Aggregator)	Varies	Provides aggregated supplier information and SDS data. [1] [5]

Note: Availability and purity are subject to change. Always verify with the supplier before ordering.

Procurement and In-House Handling Workflow

A systematic approach to procurement and handling is essential to ensure both safety and experimental integrity. The workflow below outlines the critical steps from identifying a need to the safe storage of the compound.

Caption: Standard workflow for procurement and handling of chemical intermediates.

Application in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorinated azetidines is a powerful tactic in modern drug design. These motifs are often used as bioisosteres for other common chemical groups, offering distinct advantages.

Key Advantages:

- Basicity (pKa) Attenuation: The electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the azetidine nitrogen. This is crucial for optimizing pharmacokinetic profiles, as a lower pKa can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., benzylic positions in related structures) can block cytochrome P450-mediated metabolism, thereby increasing the compound's half-life.
- Conformational Rigidity: The strained four-membered ring provides a rigid scaffold that limits the number of accessible conformations. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Fluorine-substituted azetidines are widely used in the development of inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and cannabinoid receptor modulators.^[11] This highlights the broad applicability of this structural class in addressing diverse therapeutic areas.^[11]

Representative Synthetic Approach

While the exact commercial synthesis routes are proprietary, a general understanding of the synthetic chemistry involved is valuable for any researcher using this building block. The synthesis of fluorinated azetidines often involves the construction of a protected azetidine ring followed by a fluorination step. A plausible route, adapted from literature on related azetidine derivatives, is outlined below.^[11]

Caption: A plausible synthetic pathway to 3-Fluoro-3-methylazetidine HCl.

Illustrative Experimental Protocol (Hypothetical):

- Step 1: Nucleophilic Addition: To a solution of N-protected 3-azetidinone in anhydrous THF at 0°C, a solution of methylmagnesium bromide (1.1 equivalents) is added dropwise. The

reaction is stirred for 2 hours, then quenched carefully with saturated aqueous ammonium chloride. The product, a tertiary alcohol, is extracted with ethyl acetate and purified via column chromatography.

- Step 2: Deoxyfluorination: The purified tertiary alcohol is dissolved in dichloromethane. The solution is cooled to -78°C, and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise. The reaction is allowed to warm slowly to room temperature and stirred overnight.
- Step 3: Deprotection and Salt Formation: The crude protected product from Step 2 is subjected to standard deprotection conditions. For a Boc-protected amine, this typically involves treatment with a solution of HCl in a solvent like dioxane or methanol. The solvent is then removed under reduced pressure to yield the final hydrochloride salt.

Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken when handling reagents like DAST, which are hazardous.

Quality Control and Analytical Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of rigorous scientific research. Reputable suppliers will provide a Certificate of Analysis (COA) with each batch.

Common Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{19}F , ^{13}C): Provides structural confirmation and information on purity. The presence and splitting patterns in the ^{19}F NMR spectrum are particularly diagnostic.
- Mass Spectrometry (MS), e.g., LC-MS or GC-MS: Confirms the molecular weight of the compound and is a highly sensitive method for detecting impurities.[\[12\]](#)
- High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main component from any impurities.[\[12\]](#)

Safety and Handling

3-Fluoro-3-methylazetidine hydrochloride is an irritant and is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 3: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed. [3]
H315	Causes skin irritation. [3]
H319	Causes serious eye irritation. [3]
H335	May cause respiratory irritation. [3]

Handling Recommendations:

- Work in a well-ventilated area or a chemical fume hood.[\[3\]](#)
- Avoid breathing dust.[\[3\]](#)
- Wash hands thoroughly after handling.[\[3\]](#)
- Store in a tightly closed container in a cool, dry place.[\[3\]](#)

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[\[1\]](#)

Conclusion

3-Fluoro-3-methylazetidine hydrochloride is a commercially accessible and highly valuable building block for modern drug discovery. Its unique structural and electronic properties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic candidates. A thorough understanding of its sourcing, handling, and application context enables research teams to leverage this intermediate to its full potential, accelerating the path from chemical synthesis to clinical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-3-Methylazetidine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. 3-Fluoro-3-Methylazetidine hydrochloride | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. 3-Fluoro-3-Methylazetidine hydrochloride [chemdict.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 3-Fluoro-3-Methylazetidine hydrochloride | 1427379-42-7 [chemicalbook.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. 1375472-05-1|3-Fluoro-3-methylazetidine|BLD Pharm [bldpharm.com]
- 8. 2098111-12-5|3-Fluoro-3-((tetrahydrofuran-3-yl)methyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 9. 2098022-81-0|3-Fluoro-3-(3-methylbenzyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 10. zenlyms.com [zenlyms.com]
- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 12. (2R)-3-fluoro-2-methyl-azetidine;hydrochloride [synhet.com]
- To cite this document: BenchChem. [commercial availability of 3-Fluoro-3-methylazetidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377165#commercial-availability-of-3-fluoro-3-methylazetidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com